1,3-DICYANOBENZENE

Descripción

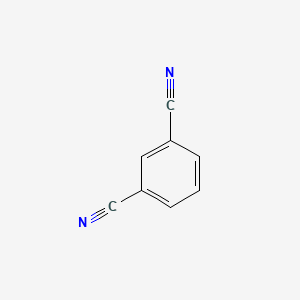

Isophthalonitrile is a nitrile. It derives from an isophthalic acid.

Propiedades

IUPAC Name |

benzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAQPNDIUHRHNCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4(CN)2, C8H4N2 | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7027259 | |

| Record name | 1,3-Benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

M-phthalodinitrile appears as white, crystalline or flaky solid with an almond-like odor. mp: 161-162 °C (sublimes) Density 1.28 g/cm3 (at 25 °C). Insoluble in water. Soluble in benzene and in acetone. Used as an intermediate in the manufacture of polyurethane paints and varnishes, pharmaceuticals, and agricultural chemicals., Dry Powder, Needle-like, colorless to white, crystalline, flaky solid with an almond-like odor; [NIOSH], COLOURLESS-TO-WHITE CRYSTALLINE POWDER WITH CHARACTERISTIC ODOUR., Needle-like, colorless to white, crystalline, flaky solid with an almond-like odor. | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-Benzenedicarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | m-Phthalodinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHTHALODINITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/454 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Phthalodinitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

Sublimes (NIOSH, 2023), Sublimes | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | M-PHTHALODINITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/454 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Phthalodinitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

>150 °C | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

Slight (NIOSH, 2023), SLIGHTLY SOL IN HOT WATER, VERY SOL IN HOT ALCOHOL, ETHER, BENZENE, CHLOROFORM, INSOL IN PETROLEUM ETHER, Solubility in water, g/100ml at 20 °C: 0.07, Slight | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICYANOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | m-Phthalodinitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

4.42 (NIOSH, 2023) - Denser than water; will sink, 1.3 g/cm³, 4.42 | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHTHALODINITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/454 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Phthalodinitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

Relative vapor density (air = 1): 4.42 | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.01 mmHg (NIOSH, 2023), 0.00569 [mmHg], 1.33 Pa, 0.01 mmHg | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | m-Phthalodinitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/600 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHTHALODINITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/454 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Phthalodinitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

NEEDLES FROM ALCOHOL, Needle-like, colorless to white, crystalline, flaky solid. | |

CAS No. |

626-17-5 | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Isophthalonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=626-17-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dicyanobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626175 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isophthalonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87880 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzenedicarbonitrile | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzenedicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7027259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene-1,3-dicarbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3-DICYANOBENZENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7G36N0292W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,3-DICYANOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | iso-PHTHALONITRILE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1583 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | M-PHTHALODINITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/454 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | 1,3-Benzenedicarbonitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/CZ1CFDE0.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

324 °F (Sublimes) (NIOSH, 2023), 162 °C, 324 °F (sublimes), 324 °F (Sublimes) | |

| Record name | M-PHTHALODINITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/25052 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,3-DICYANOBENZENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5724 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | M-PHTHALODINITRILE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/454 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

| Record name | m-Phthalodinitrile | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0513.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1,3-Dicyanobenzene

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physical properties of 1,3-Dicyanobenzene (Isophthalonitrile), a key intermediate in the synthesis of pharmaceuticals, agricultural chemicals, and polymers.[1][2] The data is presented for easy reference, and detailed experimental protocols are provided for the characterization of this and similar organic compounds.

Core Physical and Chemical Properties

This compound, with the chemical formula C₈H₄N₂, is an organic aromatic compound.[3] It exists as a white to off-white or tan crystalline solid or flakes, often with a faint, almond-like odor.[1][3][4][5][6] Its molecular structure consists of a benzene (B151609) ring substituted with two cyano (-CN) groups at the 1 and 3 positions.[3][7]

Quantitative Data Summary

The following table summarizes the key physical properties of this compound. Values are compiled from various sources and may represent ranges or typical measurements.

| Property | Value | Units | Conditions / Notes |

| IUPAC Name | Benzene-1,3-dicarbonitrile | - | - |

| Synonyms | Isophthalonitrile, IPN, m-Dicyanobenzene | - | - |

| CAS Number | 626-17-5 | - | - |

| Molecular Formula | C₈H₄N₂ | - | [1][2] |

| Molecular Weight | 128.13 | g/mol | [1][2][4][8] |

| Melting Point | 161 - 165 | °C | Lit. values vary slightly (e.g., 161-162°C, 162-163°C, 163-165°C).[1][8][9][10] |

| Boiling Point | 288 | °C | At 1013 hPa / 760 mmHg.[1][10][11] |

| Density | 0.992 - 1.3 | g/cm³ | Values vary with temperature (e.g., 1.28 g/cm³ at 25°C, 1.3 g/cm³ at 20°C).[1][10][11] |

| Bulk Density | 500 | kg/m ³ | [1][10] |

| Vapor Pressure | 0.014 hPa (1.33 Pa) | hPa (Pa) | At 20°C.[6][10] |

| 13.332 | Pa | At 50°C.[1][12] | |

| Water Solubility | 0.7 | g/L | At 20°C.[1][5][13][14] |

| Solubility (Other) | Soluble in acetone (B3395972), benzene, chloroform, alcohol. Insoluble in ether. | - | Soluble at 100g/L in acetone (20°C).[1][4][14] |

| LogP (Octanol/Water) | 0.8 - 1.5 | - | At 25°C.[1][11][13] |

| Refractive Index | ~1.565 - 1.623 | nD | Estimated values.[1][11][13] |

| Flash Point | 106.4 - 288 | °C | Wide range reported.[1][9][13] |

Experimental Protocols for Physical Property Determination

The following are detailed methodologies for key experiments cited in the characterization of organic solids like this compound.

Melting Point Determination (Capillary Method)

The melting point is a crucial indicator of purity.[9] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities depress the melting point and broaden the range.[9]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp or Thiele tube), capillary tubes (sealed at one end), thermometer, mortar and pestle.[9][13]

-

Procedure :

-

Sample Preparation : Ensure the compound is completely dry and finely powdered by crushing it with a mortar and pestle.[15]

-

Capillary Loading : Push the open end of a capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the sample down to a height of 1-2 mm.[3][13]

-

Apparatus Setup : Place the loaded capillary tube into the heating block of the melting point apparatus. Insert a calibrated thermometer.[9]

-

Heating : Heat the apparatus rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to approximately 1-2°C per minute to ensure thermal equilibrium.[9]

-

Observation : Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2.[3][9]

-

Verification : For accuracy, perform at least two determinations.[9]

-

Boiling Point Determination (Micro Reflux Method)

This method is suitable when only a small amount of the substance is available.

-

Apparatus : Small conical vial or test tube, microscale reflux condenser, thermometer, heating source (e.g., sand bath or heating block), spin vane or boiling stones.[16][17]

-

Procedure :

-

Setup : Add 2-3 mL of the liquid to the conical vial along with a spin vane. Attach the reflux condenser vertically.[16]

-

Thermometer Placement : Insert a thermometer through the condenser, positioning the bulb just above the liquid's surface to measure the vapor temperature.[16]

-

Heating : Heat the vial gently to bring the liquid to a boil. Observe the ring of condensing vapor (refluxing). The thermometer bulb should be at the level of this ring for an accurate measurement.[17]

-

Measurement : Once the liquid is gently refluxing, the temperature reading on the thermometer will stabilize. Record this stable temperature as the boiling point.[17]

-

Pressure Correction : Record the ambient atmospheric pressure. If the pressure is not 760 mmHg, a correction may be necessary.

-

Density Determination (Water Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of water it displaces, based on Archimedes' principle.[2][7][8]

-

Apparatus : Analytical balance, measuring cylinder, beaker, water.[8]

-

Procedure :

-

Mass Measurement : Weigh a sample of the solid using an analytical balance and record its mass (m).[2]

-

Initial Volume : Fill a measuring cylinder with enough water to fully submerge the solid. Record the initial volume of the water (V1).[2]

-

Volume Measurement : Carefully immerse the solid sample completely into the measuring cylinder, ensuring no water splashes out. Record the new water level (V2).[2]

-

Calculation : The volume of the solid is the difference between the final and initial water levels (V = V2 - V1).[2]

-

Density Calculation : Calculate the density (ρ) using the formula: ρ = m / V .[2]

-

Solubility Testing

Solubility tests provide information about the polarity and the presence of acidic or basic functional groups.[5][18]

-

Apparatus : Small test tubes, spatula, graduated pipette, various solvents (e.g., water, 5% HCl, 5% NaOH, acetone, benzene).

-

Procedure :

-

Sample Addition : Place a small, measured amount of the solid (e.g., 25 mg) into a test tube.[5]

-

Solvent Addition : Add a small volume of the chosen solvent (e.g., 0.75 mL) in portions.[5]

-

Mixing : After each addition, shake the test tube vigorously for a few minutes to facilitate dissolution.[4][5]

-

Observation : Observe if the solid dissolves completely. If it does, the compound is classified as soluble in that solvent.

-

pH Test (for water solubility) : If the compound dissolves in water, test the solution with litmus (B1172312) or pH paper to determine if it is acidic or basic.[4][18]

-

Spectroscopic Analysis Protocols

Spectroscopy is essential for confirming the molecular structure and identifying functional groups.

-

Infrared (IR) Spectroscopy : This technique identifies functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations.[19][20][21] A sample is placed in an IR spectrometer, and the resulting spectrum shows absorption bands at specific wavenumbers corresponding to different bond types (e.g., C≡N, C-H aromatic).[14][22]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the structure and chemical environment of atoms.[11][23] For ¹H NMR, the number of signals, their chemical shifts (positions), and their splitting patterns reveal the arrangement of hydrogen atoms in the molecule.[24][25]

-

Mass Spectrometry (MS) : MS is used to determine the molecular weight and molecular formula of a compound.[26][27] The sample is ionized, and the resulting ions are separated based on their mass-to-charge (m/z) ratio, producing a mass spectrum.[1][28] The peak with the highest m/z often corresponds to the molecular ion, giving the molecular weight.[26]

Visualizations

Experimental Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the physical and chemical characterization of a known solid organic compound such as this compound.

Caption: Workflow for physical and chemical characterization.

References

- 1. Mass Spectrometry Molecular Weight | MtoZ Biolabs [mtoz-biolabs.com]

- 2. Density of Solid Class 9 Physics Experiment Guide [vedantu.com]

- 3. byjus.com [byjus.com]

- 4. scribd.com [scribd.com]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. quora.com [quora.com]

- 7. mt.com [mt.com]

- 8. legacy.babcock.edu.ng [legacy.babcock.edu.ng]

- 9. chem.ucalgary.ca [chem.ucalgary.ca]

- 10. Density Determination of Solids and Liquids - EAG Laboratories [eag.com]

- 11. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 12. pubs.acs.org [pubs.acs.org]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. cactus.utahtech.edu [cactus.utahtech.edu]

- 15. uomus.edu.iq [uomus.edu.iq]

- 16. cactus.utahtech.edu [cactus.utahtech.edu]

- 17. chem.ucalgary.ca [chem.ucalgary.ca]

- 18. www1.udel.edu [www1.udel.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. compoundchem.com [compoundchem.com]

- 21. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 22. personal.utdallas.edu [personal.utdallas.edu]

- 23. chem.libretexts.org [chem.libretexts.org]

- 24. jchps.com [jchps.com]

- 25. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]

- 26. scribd.com [scribd.com]

- 27. Relative and Accurate Molecular Weight Determination Methods - Creative Proteomics Blog [creative-proteomics.com]

- 28. Khan Academy [khanacademy.org]

An In-depth Technical Guide to the Chemical Structure and Bonding of 1,3-Dicyanobenzene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1,3-Dicyanobenzene, also known as isophthalonitrile, is a pivotal organic compound characterized by an aromatic ring substituted with two nitrile groups in a meta-position. This arrangement imparts distinct electronic properties and reactivity, making it a valuable precursor and building block in the synthesis of high-performance polymers, agrochemicals, and pharmaceutical agents. This document provides a comprehensive analysis of its molecular structure, chemical bonding, and key physicochemical properties, supported by quantitative data and experimental methodologies.

Molecular Identity and Physicochemical Properties

This compound is a white to light brown crystalline solid at standard conditions.[1] Its core structure consists of a benzene (B151609) ring where two hydrogen atoms at positions 1 and 3 are replaced by cyano (-C≡N) groups.[2] This substitution pattern is critical to its chemical behavior and physical properties.

General and Physicochemical Data

The fundamental properties of this compound are summarized in the table below, providing a baseline for its handling, application, and analysis.

| Property | Value | Reference(s) |

| IUPAC Name | Benzene-1,3-dicarbonitrile | [2] |

| Synonyms | Isophthalonitrile, m-Dicyanobenzene | [2] |

| CAS Number | 626-17-5 | [2] |

| Molecular Formula | C₈H₄N₂ | [2] |

| Molecular Weight | 128.13 g/mol | [2][3] |

| Appearance | Off-white to light brown solid | [1] |

| Melting Point | 163-165 °C | [3] |

| Boiling Point | 239 °C at 760 mmHg | - |

| Water Solubility | 0.7 g/L (20 °C) | - |

| Density | 1.16 g/cm³ | - |

Chemical Structure and Bonding

The molecular architecture of this compound is defined by the interplay between the aromatic benzene core and the strongly electron-withdrawing cyano substituents.

Molecular Geometry and Hybridization

The molecule is planar. The six carbon atoms of the benzene ring are sp² hybridized, forming a delocalized π-electron system characteristic of aromatic compounds. The two carbon atoms of the cyano groups are sp hybridized, resulting in a linear C-C≡N geometry. The presence of the two highly polar cyano groups causes a distortion of the benzene ring from a perfect D₆h symmetry.

Caption: 2D structure of this compound.

Bonding and Resonance

The bonding in this compound involves a framework of σ-bonds formed from the overlap of sp² and sp hybrid orbitals, and a delocalized π-system across the aromatic ring. The cyano group contains a strong triple bond (one σ and two π bonds). The electron-withdrawing nature of the nitrile groups pulls electron density from the benzene ring via both inductive and resonance effects. This deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta positions (relative to the existing cyano groups).

Caption: Resonance contributions in this compound.

Spectroscopic Data

Spectroscopic analysis is fundamental to the characterization and quality control of this compound.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. The most prominent absorption is the sharp, strong peak characteristic of the nitrile (C≡N) triple bond stretch.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Reference(s) |

| ~2230-2240 | Strong | C≡N stretch | [2] |

| ~3050-3100 | Medium | Aromatic C-H stretch | [2] |

| ~1400-1600 | Medium | C=C ring stretch | [2] |

| ~650-900 | Strong | C-H out-of-plane bend | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the symmetry of the molecule, specific patterns are observed.

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment | Reference(s) |

| ¹H | ~7.7-8.2 | Multiplet | Aromatic protons (H2, H4, H5, H6) | [4] |

| ¹³C | ~112-114 | Singlet | Carbon attached to cyano group (C1, C3) | [5][6] |

| ¹³C | ~117-119 | Singlet | Cyano group carbon (-C≡N) | [5][6] |

| ¹³C | ~130-138 | Singlet | Aromatic carbons (C2, C4, C5, C6) | [5][6] |

Experimental Protocols: Synthesis

The industrial synthesis of this compound is most commonly achieved through the vapor-phase ammoxidation of m-xylene (B151644). This process involves the reaction of m-xylene with ammonia (B1221849) and oxygen (typically from air) over a catalyst at elevated temperatures.

Ammoxidation of m-Xylene

Objective: To synthesize this compound (isophthalonitrile) from m-xylene.

Reaction: C₆H₄(CH₃)₂ + 2 NH₃ + 3 O₂ → C₆H₄(CN)₂ + 6 H₂O

Materials:

-

m-Xylene (liquid)

-

Ammonia (gas)

-

Air (as oxygen source)

-

Vanadium-Chromium based catalyst on a silica (B1680970) gel support

Experimental Procedure:

-

Vaporization: Liquid m-xylene is metered and vaporized.

-

Mixing: The vaporized m-xylene is mixed with pre-heated ammonia gas and air.

-

Catalytic Reaction: The gas mixture is fed into a fluidized bed reactor containing the V-Cr/Silica gel catalyst. The reaction is maintained at a temperature of 350-450°C.[1]

-

Cooling and Condensation: The effluent gas stream from the reactor, containing isophthalonitrile, unreacted starting materials, and byproducts, is passed through a heat exchanger to cool it down.

-

Product Collection: The cooled gas is directed into a trap where the this compound condenses and is collected as a solid.

-

Purification: The crude product (94-98% purity) is purified by methods such as vacuum distillation or recrystallization to achieve high purity (≥98%).[1]

Caption: Workflow for the synthesis of this compound.

Conclusion

This compound possesses a well-defined molecular structure dominated by an aromatic core and two meta-substituted nitrile groups. The interplay of sp² and sp hybridization, combined with the strong electron-withdrawing nature of the cyano groups, dictates its planar geometry, bond characteristics, and chemical reactivity. The spectroscopic and physicochemical data presented provide a robust foundation for its application in advanced material science, agricultural chemistry, and pharmaceutical development. The established synthesis protocol via ammoxidation highlights an efficient and scalable route for its industrial production. This guide serves as a critical technical resource for professionals leveraging the unique properties of this important chemical intermediate.

References

Synthesis of 1,3-Dicyanobenzene from m-Xylene: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-dicyanobenzene, also known as isophthalonitrile, from m-xylene (B151644). The primary and most commercially viable method, vapor-phase ammoxidation, is discussed in detail. This document includes experimental protocols for catalyst preparation, reaction execution, and product purification, supported by quantitative data from various studies. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the process.

Introduction

This compound is a valuable chemical intermediate in the production of various materials, including high-performance polymers, dyes, and pesticides. The most efficient route for its synthesis is the catalytic ammoxidation of m-xylene, a process that involves the reaction of m-xylene with ammonia (B1221849) and oxygen in the vapor phase over a solid catalyst at elevated temperatures. This guide will delve into the core aspects of this synthesis, providing researchers and chemical engineers with the necessary information for laboratory-scale production and process optimization.

The Ammoxidation of m-Xylene: Reaction Pathway

The ammoxidation of m-xylene to this compound is a multi-step reaction that proceeds through the formation of m-tolunitrile as a key intermediate. The overall reaction is highly exothermic.

Primary Reaction Pathway:

-

Oxidative dehydrogenation of m-xylene: The initial step involves the activation of a methyl group on the m-xylene molecule by the catalyst.

-

Formation of m-tolunitrile: The activated species reacts with ammonia and oxygen to form m-tolunitrile.

-

Ammoxidation of m-tolunitrile: The second methyl group of m-tolunitrile undergoes a similar ammoxidation process to yield this compound.

Side Reactions:

-

Deep Oxidation: Over-oxidation of m-xylene or the nitrile products can lead to the formation of carbon monoxide (CO) and carbon dioxide (CO₂).

-

Formation of Hydrogen Cyanide (HCN): This can occur as a byproduct of the reaction.

Experimental Protocols

This section details the procedures for catalyst preparation, the ammoxidation reaction, and subsequent purification of the product.

Catalyst Preparation: Vanadium-Chromium Oxide on Silica (B1680970) Support (V-Cr-O/SiO₂)

The wet impregnation method is a common technique for preparing supported metal oxide catalysts.[1]

Materials:

-

Ammonium (B1175870) metavanadate (NH₄VO₃)

-

Chromium nitrate (B79036) nonahydrate (Cr(NO₃)₃·9H₂O)

-

Oxalic acid (H₂C₂O₄)

-

Silica (SiO₂) support (spherical, ~100 mesh)

-

Distilled water

Procedure:

-

Vanadate Solution Preparation: Dissolve a calculated amount of ammonium metavanadate in a solution of oxalic acid in distilled water with gentle heating and stirring to form a clear blue solution of vanadyl oxalate (B1200264).

-

Chromium Solution Preparation: Dissolve a stoichiometric amount of chromium nitrate nonahydrate in distilled water.

-

Impregnation: Add the silica support to the vanadyl oxalate solution, followed by the chromium nitrate solution. Stir the mixture continuously for 6 hours at 80°C to ensure even impregnation.

-

Drying: Evaporate the excess water from the mixture using a rotary evaporator or by heating in an oven at 120°C overnight.

-

Calcination: Calcine the dried solid in a furnace. Gradually increase the temperature to 500°C and maintain it for 4 hours in a stream of air.

-

Catalyst Characterization: The prepared catalyst should be characterized using techniques such as BET for surface area analysis, XRD for phase identification, and XPS for surface elemental composition.

Ammoxidation Reaction: Fixed-Bed Reactor Setup

The ammoxidation of m-xylene is typically carried out in a continuous flow fixed-bed reactor.[2]

Equipment:

-

Quartz or stainless steel fixed-bed reactor tube (e.g., 25 mm inner diameter).

-

Tubular furnace with temperature controller.

-

Mass flow controllers for ammonia, air, and an inert carrier gas (e.g., nitrogen).

-

Syringe pump for feeding liquid m-xylene.

-

Vaporizer to convert liquid m-xylene into a gaseous stream.

-

Condenser and collection flask (ice bath) to trap the product.

-

Gas scrubber to neutralize unreacted ammonia and any HCN byproduct.

Procedure:

-

Catalyst Loading: Pack the fixed-bed reactor with a known amount of the prepared V-Cr-O/SiO₂ catalyst, supported by quartz wool plugs.

-

System Purge: Purge the entire system with an inert gas like nitrogen to remove any residual air and moisture.

-

Heating: Heat the reactor to the desired reaction temperature (e.g., 380-420°C) under a continuous flow of nitrogen.

-

Reactant Introduction: Once the temperature is stable, introduce the reactants into the system.

-

Start the flow of ammonia and air using the mass flow controllers.

-

Begin feeding liquid m-xylene into the vaporizer using the syringe pump.

-

-

Reaction Execution: Maintain the desired reaction conditions (temperature, reactant molar ratios, and space velocity) for the duration of the experiment.

-

Product Collection: The hot gaseous effluent from the reactor is passed through a condenser cooled with an ice bath. The this compound, being a solid at lower temperatures, will desublimate and collect in the flask along with any other condensable byproducts.

-

Termination: After the desired reaction time, stop the m-xylene feed and switch the gas flow back to nitrogen. Allow the reactor to cool down to room temperature.

Product Purification: Vacuum Distillation

The crude this compound collected can be purified by vacuum distillation to separate it from unreacted starting materials, intermediates like m-tolunitrile, and other byproducts.

Equipment:

-

Vacuum distillation apparatus (distillation flask, distillation head with condenser, receiving flask).

-

Heating mantle.

-

Vacuum pump.

-

Manometer.

Procedure:

-

Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Charging the Flask: Transfer the crude solid product into the distillation flask.

-

Applying Vacuum: Gradually apply vacuum to the system.

-

Heating: Gently heat the distillation flask. The more volatile components (e.g., m-tolunitrile) will distill first.

-

Collecting Fractions: Collect the different fractions in separate receiving flasks. This compound has a boiling point of approximately 288°C at atmospheric pressure, which will be significantly lower under vacuum.

-

Final Product: The fraction containing the pure this compound will solidify in the receiving flask upon cooling. The purity of the final product can be confirmed by techniques such as melting point determination, GC-MS, and NMR spectroscopy.

Data Presentation

The following tables summarize quantitative data from various studies on the ammoxidation of m-xylene.

Table 1: Physicochemical Properties of a V₂O₅/γ-Al₂O₃ Catalyst [2]

| Property | Before Long-Term Test | After Long-Term Test |

| BET Surface Area (m²/g) | 157.3 | 125.6 |

| Pore Volume (cm³/g) | 0.39 | 0.31 |

| Average Pore Diameter (nm) | 9.8 | 9.8 |

Table 2: Influence of Reaction Temperature on m-Xylene Ammoxidation over a V₂O₅/γ-Al₂O₃ Catalyst [2]

| Temperature (°C) | m-Xylene Conversion (%) | m-Tolunitrile Selectivity (%) | Isophthalonitrile Selectivity (%) |

| 320 | 55.4 | 38.8 | 58.7 |

| 340 | 73.0 | 30.1 | 67.8 |

| 360 | 92.1 | 18.5 | 78.5 |

| 380 | 99.5 | 5.2 | 91.3 |

Table 3: Performance of Various Vanadium-Based Catalysts

| Catalyst | Reaction Temp. (°C) | m-Xylene Conversion (%) | Isophthalonitrile Yield (%) | Reference |

| V-Ce Composite Oxide | Not specified | Not specified | 62.5 | [3] |

| V-Cr Mixed Oxide | Not specified | >98 | High selectivity | [4] |

| V₂O₅/γ-Al₂O₃ | 380 | 99.5 | ~90.8 (calculated) | [2] |

| Niobium promoted V-bronze | 400 | Not specified | High specificity | [5] |

Conclusion

The synthesis of this compound from m-xylene via vapor-phase ammoxidation is a well-established and efficient process. The choice of catalyst, typically a vanadium-based mixed oxide, and the optimization of reaction conditions are crucial for achieving high yields and selectivity. This guide provides a foundational understanding and practical protocols for researchers and professionals working in the field of chemical synthesis and drug development. Further research into novel catalytic systems could lead to even more efficient and environmentally benign production methods.

References

- 1. researchgate.net [researchgate.net]

- 2. How To [chem.rochester.edu]

- 3. Gas Phase Ammoxidation of meta-Xylene to Isophthalonitrile over V-Ce Composite Oxides-Academax [exhibition.academax.com]

- 4. researchgate.net [researchgate.net]

- 5. US3959336A - Ammoxidation process - Google Patents [patents.google.com]

Isophthalonitrile: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Isophthalonitrile (IPN), a dicyanobenzene isomer with the chemical formula C₈H₄N₂, is a versatile aromatic nitrile that serves as a crucial intermediate in the synthesis of a wide range of commercially significant compounds. While its primary applications have traditionally been in the production of polymers, dyes, and agricultural chemicals, recent research has highlighted the potential of isophthalonitrile derivatives in the realm of drug discovery and development. This technical guide provides an in-depth overview of isophthalonitrile, its chemical identifiers, and, most notably, the experimental protocols and signaling pathways associated with its derivatives that are of interest to researchers, scientists, and drug development professionals.

Core Identifiers and Properties of Isophthalonitrile

Isophthalonitrile, also known as 1,3-dicyanobenzene, is a white, crystalline solid with an almond-like odor. It is sparingly soluble in water but soluble in organic solvents like benzene (B151609) and acetone. Key identifiers and properties are summarized in the table below for quick reference.

| Identifier/Property | Value |

| CAS Number | 626-17-5[1] |

| PubChem CID | 12276[1][2] |

| Molecular Formula | C₈H₄N₂[1] |

| Molecular Weight | 128.13 g/mol [1] |

| IUPAC Name | Benzene-1,3-dicarbonitrile[3] |

| InChI | InChI=1S/C8H4N2/c9-5-7-2-1-3-8(4-7)6-10/h1-4H |

| InChIKey | LAQPNDIUHRHNCV-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC(=C1)C#N)C#N |

| Melting Point | 161-162 °C (sublimes)[1] |

| Boiling Point | 288 °C[4] |

| Density | 1.28 g/cm³ (at 25 °C)[1] |

Isophthalonitrile in Drug Discovery and Development

The nitrile group is a recognized pharmacophore in medicinal chemistry, and the isophthalonitrile scaffold provides a rigid framework for the design of novel therapeutic agents. While isophthalonitrile itself has been investigated for anti-inflammatory activity, much of the recent focus has been on its derivatives.[5]

One notable derivative, 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile (SYD007) , has demonstrated significant anti-cancer properties, particularly against bladder cancer.[6][7] This compound has been shown to exert its cytotoxic effects by targeting the Insulin-like Growth Factor 1 Receptor (IGF-1R)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6][7]

Signaling Pathway: IGF-1R/STAT3

The IGF-1R/STAT3 signaling pathway is a critical regulator of cell growth, proliferation, and survival. Its dysregulation is frequently observed in various cancers. SYD007 has been identified as an inhibitor of this pathway, acting at the post-transcriptional level to down-regulate the total IGF-1R level, thereby inhibiting IGF-1-induced STAT3 activation.[6][7]

Figure 1: SYD007 inhibits the IGF-1R/STAT3 signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of isophthalonitrile and its derivatives in a drug development context.

Synthesis of Isophthalonitrile Derivatives

The synthesis of isophthalonitrile derivatives often involves the modification of the isophthalonitrile core. For instance, the synthesis of SYD007 involves the reaction of chlorothalonil (B1668833) with substituted phenylamines.[6]

Workflow for a Generic Isophthalonitrile Derivative Synthesis:

Figure 2: General workflow for the synthesis of isophthalonitrile derivatives.

In Vitro Biological Assays

The biological activity of isophthalonitrile derivatives is typically assessed through a series of in vitro assays.

1. Cytotoxicity Assay (MTT Assay)

This assay is used to determine the cytotoxic effects of a compound on a cell line.

-

Cell Seeding: Plate a mammalian cell line (e.g., T24 human bladder cancer cells for SYD007 studies) into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of the test compound (e.g., SYD007) in complete medium. The final concentrations may range from micromolar to millimolar, depending on the compound's potency. Replace the old medium with 100 µL of the medium containing the different concentrations of the compound or a vehicle control (e.g., DMSO, ensuring the final concentration does not exceed 0.1%).

-

Incubation: Incubate the plate for a specified period, typically 24 to 72 hours.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals.

-

Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

2. Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This assay is used to quantify apoptosis induced by the test compound.

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with desired concentrations of the test compound as described in the cytotoxicity assay.

-

Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, use trypsinization. Wash the cells twice with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer provided in an apoptosis detection kit at a concentration of 1 x 10⁶ cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension. Gently vortex the cells and incubate for 15 minutes at room temperature in the dark. Add 400 µL of 1X binding buffer to each tube.

-

Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

3. Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of a compound on the cell cycle distribution.

-

Cell Treatment: Treat cells with the test compound at various concentrations for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol (B145695) while vortexing. Store the fixed cells at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. Incubate in the dark at room temperature for 30 minutes.

-

Analysis: Analyze the DNA content of the cells by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases can be quantified.

Logical Relationship of In Vitro Assays:

Figure 3: Logical flow of in vitro biological assays.

Conclusion

Isophthalonitrile and its derivatives represent a promising area of research for the development of novel therapeutics. The methodologies and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals to explore the potential of this chemical scaffold. The detailed experimental protocols for key in vitro assays will be instrumental in evaluating the biological activity of newly synthesized isophthalonitrile-based compounds and elucidating their mechanisms of action. As research in this field continues to evolve, the versatility of the isophthalonitrile core is likely to lead to the discovery of new and effective therapeutic agents.

References

- 1. Isophthalonitrile | C6H4(CN)2 | CID 12276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isophthalonitrile | C6H4(CN)2 | CID 12276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. veeprho.com [veeprho.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. echemi.com [echemi.com]

- 6. 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile, Exerts Anti-bladder Activities through IGF-1R/STAT3 Signaling [jstage.jst.go.jp]

- 7. 2,4,5-Trichloro-6-((2,4,6-trichlorophenyl)amino)isophthalonitrile, Exerts Anti-bladder Activities through IGF-1R/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Gas-Phase Molecular Geometry of 1,3-Dicyanobenzene: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase molecular geometry of 1,3-dicyanobenzene (isophthalonitrile), a key aromatic nitrile. By collating data from advanced spectroscopic techniques and computational methods, this document offers a detailed structural profile of the molecule, crucial for applications in materials science, interstellar chemistry, and as a building block in pharmaceutical synthesis.

Molecular Structure and Symmetry

This compound, with the chemical formula C₈H₄N₂, is an aromatic compound featuring a benzene (B151609) ring substituted with two cyano groups at the meta positions. In the gas phase, the molecule is planar and belongs to the C₂ᵥ point group.[1] This symmetry is a critical determinant of its spectroscopic properties and molecular interactions.

Experimental Determination of Molecular Geometry

The primary experimental technique for the high-resolution determination of the gas-phase structure of this compound has been rotational spectroscopy.[1][2] This method provides highly precise rotational constants, which are inversely related to the molecule's moments of inertia and thus allow for the deduction of its geometric parameters.

Experimental Protocol: Fourier-Transform Microwave (FTMW) Spectroscopy

A detailed experimental protocol for determining the rotational spectrum of this compound is described by Chitarra et al. (2021).[1][2][3]

-

Sample Preparation: Solid samples of this compound (typically of high purity, e.g., 98%) are used without further purification.[3]

-

Vaporization: Due to the low volatility of this compound, the sample is heated to increase its vapor pressure. For instance, heating to 413 K (140 °C) is employed.[3]

-

Supersonic Jet Expansion: The vaporized sample is seeded into a high-pressure stream of an inert carrier gas, such as neon at 3 bars. This mixture is then expanded into a high-vacuum chamber through a pulsed nozzle. This process, known as supersonic jet expansion, cools the molecules to a very low rotational temperature (around 2 K), simplifying the resulting spectrum by populating only the lowest rotational energy levels.[3]

-

Microwave Irradiation and Detection: The cooled molecules in the jet are then probed with microwave radiation in a Fourier-transform microwave (FTMW) spectrometer. The interaction of the molecules with the microwave field, when in resonance with a rotational transition, is detected to produce the spectrum.[1][3]

-

Data Analysis: The recorded transitions are assigned to specific quantum numbers. The frequencies of these transitions are then fitted using a suitable Hamiltonian model (e.g., a Watson A-reduced Hamiltonian) to determine the precise rotational and centrifugal distortion constants of the molecule.[4]

Quantitative Geometric Data

The following tables summarize the experimentally determined rotational constants and the theoretically calculated molecular geometries for this compound in its electronic ground state.

Table 1: Experimental and Calculated Rotational Constants of this compound

| Parameter | Experimental Value (MHz)[4] | Calculated Value (MP2/cc-pVTZ) (MHz)[4] |

| Rotational Constant A | 2588.66568 | 2598.6 |

| Rotational Constant B | 1007.69741 | 1011.0 |

| Rotational Constant C | 725.10170 | 727.8 |

Table 2: Calculated Gas-Phase Molecular Geometry of this compound

Atom numbering follows the standard IUPAC convention for substituted benzenes, with the cyano-substituted carbons at positions 1 and 3.

| Parameter | HF/6-31+G(d)[5] | SCS-CC2/cc-pVTZ[6] |

| Bond Lengths (Å) | ||

| C1-C2 | 1.385 | 1.401 |

| C2-C3 | 1.385 | 1.401 |

| C3-C4 | 1.388 | 1.400 |

| C4-C5 | 1.383 | 1.396 |

| C5-C6 | 1.388 | 1.400 |

| C6-C1 | 1.391 | 1.403 |

| C1-C7 (C-CN) | 1.442 | 1.441 |

| C3-C8 (C-CN) | 1.442 | 1.441 |

| C7-N9 (C≡N) | 1.139 | 1.176 |

| C8-N10 (C≡N) | 1.139 | 1.176 |

| Bond Angles (°) | ||

| C6-C1-C2 | 118.8 | 118.4 |

| C1-C2-C3 | 121.2 | 121.5 |

| C2-C3-C4 | 118.8 | 118.4 |

| C3-C4-C5 | 120.9 | 121.0 |

| C4-C5-C6 | 120.1 | 120.0 |

| C5-C6-C1 | 120.1 | 120.6 |

| C2-C1-C7 | 120.7 | 120.8 |

| C6-C1-C7 | 120.5 | 120.7 |

| C1-C7-N9 | 180.0 | 179.3 |

Visualization of the Determination Workflow

The following diagram illustrates the logical workflow for determining the molecular geometry of this compound using rotational spectroscopy and computational chemistry.

References

- 1. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes | Astronomy & Astrophysics (A&A) [aanda.org]

- 2. Hunting the relatives of benzonitrile: Rotational spectroscopy of dicyanobenzenes | Astronomy & Astrophysics (A&A) [aanda.org]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. aanda.org [aanda.org]

- 5. researchgate.net [researchgate.net]

- 6. Geometry Change of this compound upon Electronic Excitation from a Franck–Condon Fit of Several Fluorescence Emission Spectra [mdpi.com]

An In-depth Technical Guide to the Solubility of 1,3-Dicyanobenzene in Organic Solvents

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 1,3-dicyanobenzene, also known as isophthalonitrile (IPN), in various organic solvents. The data herein is critical for professionals involved in synthesis, purification, crystallization, and formulation processes where this compound is a key intermediate.

Executive Summary

This compound (C₈H₄N₂) is a white crystalline solid widely used as an intermediate in the manufacturing of agricultural chemicals, pharmaceuticals, and polyurethane paints.[1][2] Understanding its solubility behavior in different organic solvents is fundamental to optimizing reaction conditions, developing efficient purification protocols, and ensuring high-purity yields.

This document summarizes experimentally determined solubility data for this compound in sixteen common organic solvents across a temperature range of 273.15 K to 324.75 K.[3] The data reveals that solubility is highly dependent on both the solvent type and temperature. Generally, solubility increases with rising temperature. Ketone-based solvents like cyclopentanone (B42830) and cyclohexanone (B45756) exhibit the highest solvating power, while alcohols such as isopropanol (B130326) show the lowest.[3] This suggests that solvent polarity is a significant, though not exclusive, factor influencing the dissolution process.[3] The underlying experimental methodology and a visual workflow are also detailed to provide a complete technical picture for laboratory application.

Quantitative Solubility Data

The mole fraction solubility (x₁) of this compound was experimentally measured in sixteen different organic solvents at temperatures ranging from 273.15 K to 324.75 K. The data, derived from a comprehensive study on its solid-liquid phase equilibrium, is presented below for clear comparison.[3]

Table 1: Mole Fraction Solubility (x₁) of this compound in Alcohols and Ethers.[3]

| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | Tetrahydrofuran | Diethyl Ether |

|---|---|---|---|---|---|---|

| 273.15 | 0.00996 | 0.00762 | 0.00621 | 0.00499 | 0.06541 | 0.01258 |

| 278.15 | 0.01235 | 0.00949 | 0.00774 | 0.00625 | 0.07845 | 0.01542 |

| 283.15 | 0.01524 | 0.01181 | 0.00969 | 0.00785 | 0.09401 | 0.01883 |

| 288.15 | 0.01878 | 0.01469 | 0.01217 | 0.00989 | 0.11261 | 0.02298 |

| 293.15 | 0.02313 | 0.01828 | 0.01524 | 0.01249 | 0.13488 | 0.02804 |

| 298.15 | 0.02848 | 0.02271 | 0.01908 | 0.01579 | 0.16158 | 0.03423 |

| 303.15 | 0.03507 | 0.02821 | 0.02388 | 0.01997 | 0.19361 | 0.04183 |

| 308.15 | 0.04319 | 0.03504 | 0.02989 | 0.02525 | 0.23199 | 0.05118 |

| 313.15 | 0.05319 | 0.04353 | 0.03741 | 0.03191 | 0.27797 | 0.06271 |

| 318.15 | 0.06552 | 0.05409 | 0.04683 | 0.04033 | 0.33298 | 0.07695 |

| 323.15 | 0.08072 | 0.06720 | 0.05863 | 0.05096 | 0.39881 | 0.09459 |

Table 2: Mole Fraction Solubility (x₁) of this compound in Ketones and Esters.[3]

| Temperature (K) | Acetone | Cyclohexanone | Cyclopentanone | 2-Pentanone | Ethyl Acetate | Methyl Acetate | Ethyl Formate |

|---|---|---|---|---|---|---|---|

| 273.15 | 0.07198 | 0.09101 | 0.11198 | 0.04231 | 0.03852 | 0.04561 | 0.04011 |

| 278.15 | 0.08611 | 0.10899 | 0.13388 | 0.05101 | 0.04691 | 0.05531 | 0.04891 |

| 283.15 | 0.10281 | 0.13051 | 0.15981 | 0.06141 | 0.05711 | 0.06711 | 0.05981 |

| 288.15 | 0.12261 | 0.15621 | 0.19061 | 0.07401 | 0.06951 | 0.08151 | 0.07341 |

| 293.15 | 0.14621 | 0.18691 | 0.22741 | 0.08931 | 0.08461 | 0.09911 | 0.08991 |

| 298.15 | 0.17431 | 0.22371 | 0.27141 | 0.10801 | 0.10311 | 0.12071 | 0.11021 |

| 303.15 | 0.20781 | 0.26781 | 0.32411 | 0.13091 | 0.12581 | 0.14691 | 0.13501 |

| 308.15 | 0.24781 | 0.32061 | 0.38721 | 0.15891 | 0.15361 | 0.17881 | 0.16541 |

| 313.15 | 0.29561 | 0.38391 | 0.46281 | 0.19311 | 0.18761 | 0.21781 | 0.20261 |

| 318.15 | 0.35281 | 0.45991 | 0.55381 | 0.23491 | 0.22911 | 0.26551 | 0.24811 |

| 323.15 | 0.42141 | 0.55161 | 0.66381 | 0.28611 | 0.27991 | 0.32391 | 0.30391 |

Table 3: Mole Fraction Solubility (x₁) of this compound in Other Solvents.[3]

| Temperature (K) | Acetonitrile | Chloroform | Toluene |

|---|---|---|---|

| 273.15 | 0.02456 | 0.04899 | 0.01358 |